![molecular formula C16H14N4OS2 B2811718 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one CAS No. 876901-63-2](/img/structure/B2811718.png)

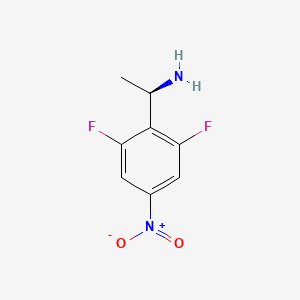

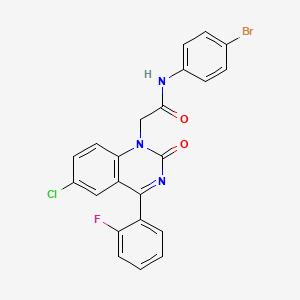

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one” is a unique chemical with the linear formula C17H16N4S2. It has a molecular weight of 340.472 and is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar structures has been reported in the literature. For instance, the preparation of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved via the condensation of the synthesized aldehyde with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of similar benzimidazole derivatives has been analyzed using X-ray crystal structure analysis . The benzimidazole core of these molecules is typically planar, and their arrangement in the crystal is often stabilized by hydrogen bonds and π-π interactions .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research has shown the synthesis of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole, aiming at developing promising antibacterial agents. These compounds have demonstrated high affinity to tRNA (Guanine37-N1)-methyltransferase (TrmD) inhibitors, indicating potential as novel antimicrobial agents with high activity against both Gram-positive and Gram-negative bacteria, including Candida albicans fungal strain (Vlasov et al., 2021).

Biological Potential and Physicochemical Properties

- Another study focused on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and compared their properties with those of positionally isomeric thienopyrimidinones and benzo isosteres. This research highlights the impact of sulfur atom positioning on electronic spectra and biological activity profiles, suggesting their utility in developing compounds with tailored biological activities (Zadorozhny et al., 2010).

Antiparasitic Effects

- Compounds containing the benzimidazole ring and integrated into thieno[2,3-d]pyrimidin-4(3H)-ones structures have been synthesized to assess their antitrichinellosis and antiprotozoal effects. These derivatives showed higher activity against Trichinella spiralis in vitro compared to albendazole, indicating their potential as effective antiparasitic agents (Mavrova et al., 2010).

Antimicrobial and Anti-inflammatory Screening

- A study described the synthesis and in-vivo anti-inflammatory activity screening of nonsymmetrical benzimidazole derivatives, highlighting their potential in developing new anti-inflammatory agents. Some compounds exhibited significant activity, underlining the importance of structural modifications in enhancing biological effects (Prajapat & Talesara, 2016).

Antimicrobial Activity Mechanism

- Investigations into the antimicrobial activity mechanism of novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one have been conducted. This research provided insights into the compounds' binding activities toward key bacterial targets, offering a foundation for the development of new antibiotics (Vlasov et al., 2021).

Future Directions

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their biological activities. For instance, the synthesis of S-alkyl benzimidazole-thienopyrimidines showed high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa, suggesting potential as antibacterial agents .

Mechanism of Action

Biochemical Pathways

The compound may potentially affect various biochemical pathways. Without specific studies on this compound, it is difficult to accurately summarize the affected pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-9-7-10-14(23-9)19-16(20(2)15(10)21)22-8-13-17-11-5-3-4-6-12(11)18-13/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGMXDWAIRIXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)

![N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide](/img/structure/B2811644.png)

![1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2811652.png)

![ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)

![Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2811656.png)

![1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2811658.png)